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Compound of Interest

Compound Name:

1-(4-

Chlorophenyl)ethylidene(methoxy)

amine

Cat. No.: B1144084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 1-(4-
Chlorophenyl)ethylidene(methoxy)amine, a compound of interest in medicinal chemistry and

drug development. The synthesis is a two-step process commencing with the formation of an

oxime intermediate from 4-chloroacetophenone, followed by O-methylation to yield the final

product. This document provides detailed experimental protocols, quantitative data, and a

visual representation of the synthetic route.

Synthesis Pathway Overview
The synthesis of 1-(4-Chlorophenyl)ethylidene(methoxy)amine proceeds via a two-step

reaction sequence. The first step involves the oximation of 1-(4-chlorophenyl)ethanone with

hydroxylamine hydrochloride to form 1-(4-chlorophenyl)ethanone oxime. The subsequent step

is the O-methylation of this oxime intermediate to yield the target compound, 1-(4-
Chlorophenyl)ethylidene(methoxy)amine.
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Figure 1: Synthesis pathway for 1-(4-Chlorophenyl)ethylidene(methoxy)amine.

Experimental Protocols
Step 1: Synthesis of 1-(4-Chlorophenyl)ethanone oxime
This procedure is adapted from a reliable method for the synthesis of the analogous bromo-

compound[1].

Reaction: 1-(4-chlorophenyl)ethanone + NH₂OH·HCl → C₈H₈ClNO + H₂O + HCl

Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

1-(4-

Chlorophenyl)ethanon

e

154.59 15.46 g 0.10

Hydroxylamine

Hydrochloride
69.49 14.6 g 0.21

Pyridine 79.10 14.7 ml 0.18

Ethanol (95%) - 150 ml -

Water - As needed -

Procedure:

To a 500 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser,

add 1-(4-chlorophenyl)ethanone (15.46 g, 0.10 mol), hydroxylamine hydrochloride (14.6 g,

0.21 mol), and ethanol (150 mL).

Stir the mixture to form a suspension.

Slowly add pyridine (14.7 mL, 0.18 mol) to the suspension.

Heat the reaction mixture to reflux and maintain for 4 hours.

After cooling to room temperature, concentrate the mixture under reduced pressure to

remove the ethanol.

To the residue, add 150 mL of water and stir for 1 hour to precipitate the product.

Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under

vacuum to afford 1-(4-chlorophenyl)ethanone oxime as a white solid.

Quantitative Data:
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Product Yield (%) Melting Point (°C) Appearance

1-(4-

Chlorophenyl)ethanon

e oxime

~90-95 98-100 White Solid

Spectroscopic Data for 1-(4-Chlorophenyl)ethanone oxime:[2]

Type Data

IR (KBr, cm⁻¹) 3285, 1601, 1495, 1385, 1095, 925, 827

¹H NMR (400 MHz, CDCl₃, δ ppm)

9.0 (br s, 1H, NOH), 7.55 (d, J= 8.8 Hz, 2H, Ar-

H), 7.35 (d, J= 8.7 Hz, 2H, Ar-H), 2.30 (s, 3H,

CH₃)

¹³C NMR (101 MHz, CDCl₃, δ ppm) 155.3, 135.4, 135.0, 128.8, 127.5, 12.3

Step 2: Synthesis of 1-(4-
Chlorophenyl)ethylidene(methoxy)amine
This procedure is a composite based on general methods for the O-methylation of oximes.[3][4]

Reaction: C₈H₈ClNO + CH₃I → C₉H₁₀ClNO + HI

Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

1-(4-

Chlorophenyl)ethanon

e oxime

169.61 16.96 g 0.10

Methyl Iodide 141.94 7.5 mL 0.12

Anhydrous Potassium

Carbonate
138.21 20.7 g 0.15

Acetone - 200 ml -

Water - As needed -

Diethyl Ether - As needed -

Procedure:

In a 500 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser,

suspend 1-(4-chlorophenyl)ethanone oxime (16.96 g, 0.10 mol) and anhydrous potassium

carbonate (20.7 g, 0.15 mol) in acetone (200 mL).

Add methyl iodide (7.5 mL, 0.12 mol) to the suspension.

Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and filter to remove the

inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Dissolve the crude product in diethyl ether (150 mL) and wash with water (2 x 50 mL) and

brine (50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield 1-(4-Chlorophenyl)ethylidene(methoxy)amine. Further purification can
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be achieved by column chromatography on silica gel if necessary.

Quantitative Data (Estimated):

Product Yield (%) Appearance

1-(4-

Chlorophenyl)ethylidene(meth

oxy)amine

~65-75
Colorless to pale yellow oil or

low melting solid

Spectroscopic Data for 1-(4-Chlorophenyl)ethylidene(methoxy)amine (Predicted):

Type Predicted Data

¹H NMR (CDCl₃, δ ppm)

Aromatic protons (multiplet, ~7.3-7.6 ppm, 4H),

methoxy protons (singlet, ~3.9-4.1 ppm, 3H),

methyl protons (singlet, ~2.2-2.4 ppm, 3H)

¹³C NMR (CDCl₃, δ ppm)

C=N carbon (~155-160 ppm), aromatic carbons

(~127-136 ppm), methoxy carbon (~61-63 ppm),

methyl carbon (~12-15 ppm)

MS (EI, m/z) M⁺ at 183.05

Experimental Workflow
The overall experimental workflow for the synthesis is depicted below.
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Step 1: Oximation
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Figure 2: Experimental workflow for the two-step synthesis.
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Conclusion
This guide provides a comprehensive overview of the synthesis of 1-(4-
Chlorophenyl)ethylidene(methoxy)amine. The two-step pathway, involving an initial

oximation followed by O-methylation, is a reliable method for obtaining the target compound.

The detailed experimental protocols and compiled quantitative data serve as a valuable

resource for researchers in the fields of organic synthesis and drug discovery. The provided

spectroscopic data for the intermediate and predicted data for the final product will aid in the

characterization and verification of the synthesized compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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